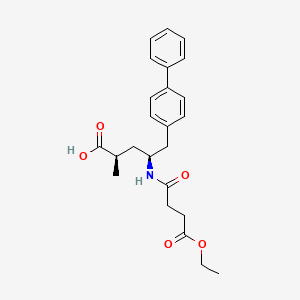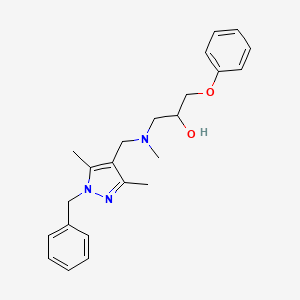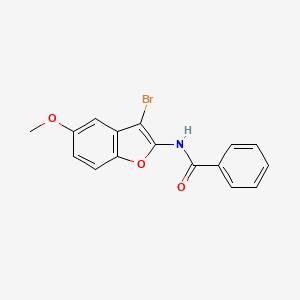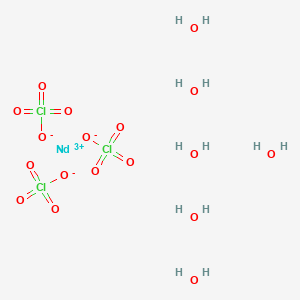
4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.3 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves multiple steps, typically starting with the formation of the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the morpholinomethyl group.
1,4-Dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxy group.
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.
These comparisons highlight the unique structural features and potential functional differences of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4-hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C14H18N2O3/c1-9-11(7-15)13(17)10(2)14(18)12(9)8-16-3-5-19-6-4-16/h10,18H,3-6,8H2,1-2H3 |
Clave InChI |
MLQAQWXKPZOYND-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=C(C1=O)C#N)C)CN2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
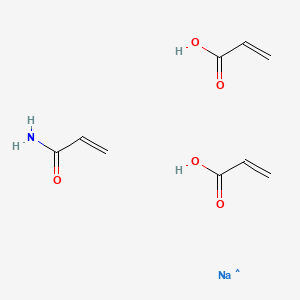
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
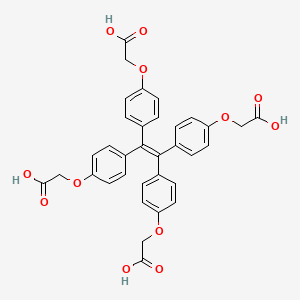

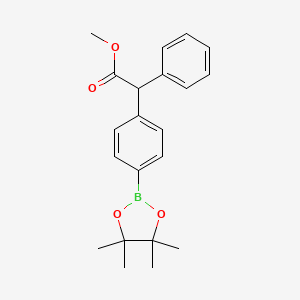
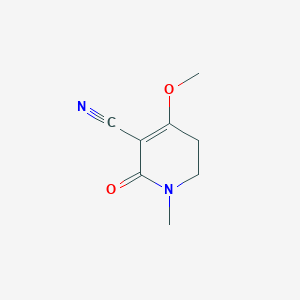
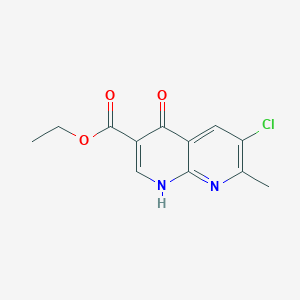
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
